

# 5-Fluoro-2-(trifluoromethyl)benzonitrile CAS number

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## Compound of Interest

Compound Name: 5-Fluoro-2-(trifluoromethyl)benzonitrile

Cat. No.: B1302123

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An In-depth Technical Guide to **5-Fluoro-2-(trifluoromethyl)benzonitrile**

CAS Number: 240800-45-7

This technical guide provides a comprehensive overview of **5-Fluoro-2-(trifluoromethyl)benzonitrile**, a fluorinated aromatic compound of significant interest to researchers and professionals in drug development and chemical synthesis.

## Physicochemical Properties

**5-Fluoro-2-(trifluoromethyl)benzonitrile** is a colorless to light yellow liquid at room temperature.<sup>[1][2]</sup> Its key physical and chemical properties are summarized in the table below.

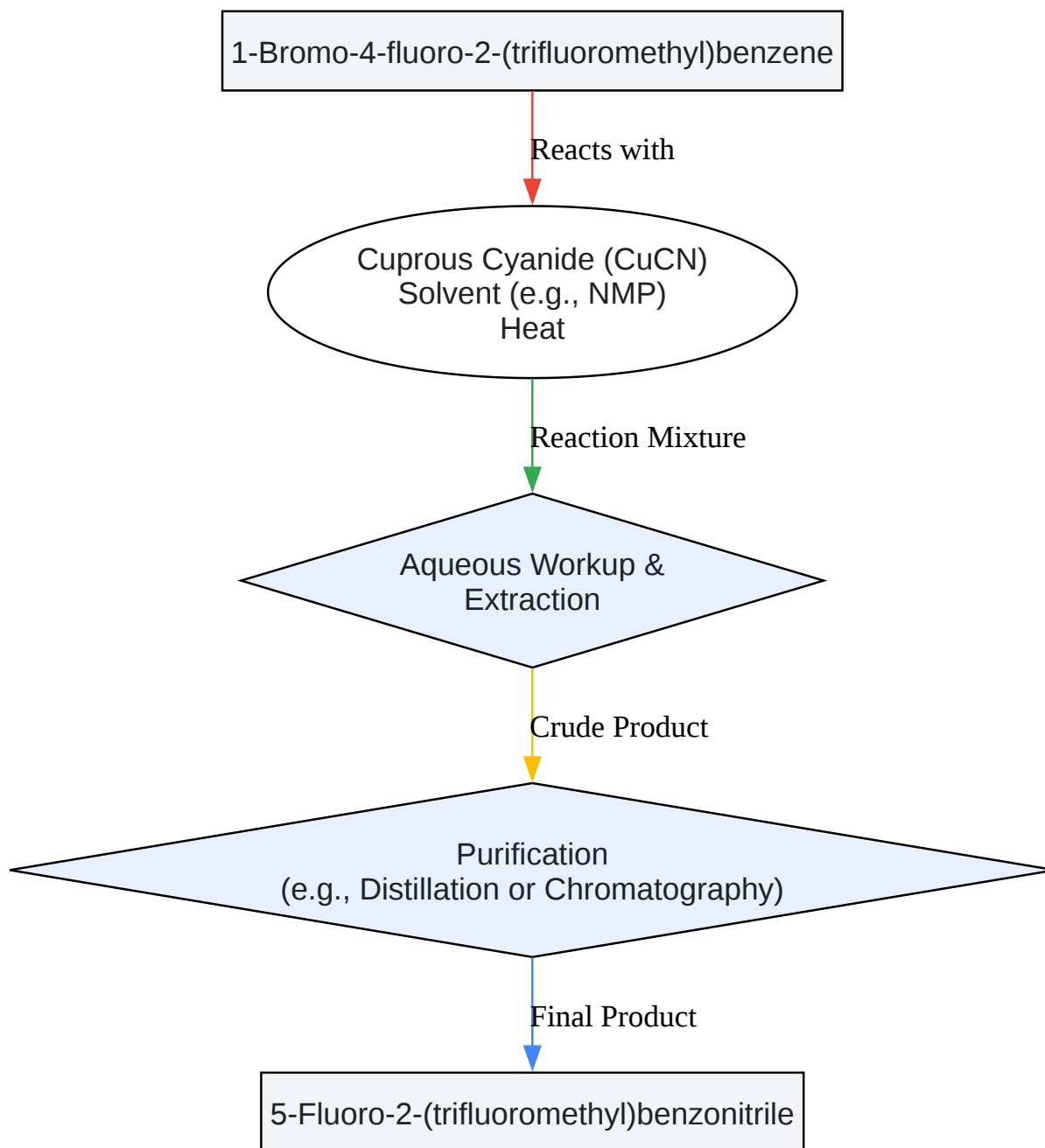
| Property            | Value   | Reference    |
|---------------------|---|--------------|
| CAS Number          | 240800-45-7   | [1][3][4][5] |
| Molecular Formula   | C <sub>8</sub> H <sub>3</sub> F <sub>4</sub> N          | [1][3][5]    |
| Molecular Weight    | 189.11 g/mol  | [1][3][5]    |
| Appearance          | Colorless to light yellow liquid                        | [1][2]       |
| Boiling Point       | 196.4 ± 35.0 °C at 760 mmHg<br>(Predicted)              | [1][2][3]    |
| Density             | 1.37 ± 0.1 g/cm <sup>3</sup> (Predicted)                | [1][2][3]    |
| Purity              | Typically ≥ 95%   | [1]          |
| Storage Temperature | Room temperature  | [2][3]       |
| SMILES              | <chem>C1=CC(=C(C=C1F)C#N)C(F)(F)F</chem>                | [1]          |
| InChI               | InChI=1S/C8H3F4N/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-3H | [1]          |
| InChI Key           | SQAZPEKSXOYPDX-UHFFFAOYSA-N                             | [1]          |

## Synthesis and Reaction Pathways

### General Synthesis

While specific, detailed experimental protocols for the synthesis of **5-Fluoro-2-(trifluoromethyl)benzonitrile** are not extensively published in readily accessible literature, a common method for synthesizing similar benzonitriles is through the cyanation of a corresponding aryl halide. A plausible synthetic route would involve the reaction of a brominated precursor, such as 1-bromo-4-fluoro-2-(trifluoromethyl)benzene, with a cyanide source like cuprous cyanide (CuCN) in a suitable high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF).

Below is a generalized workflow for this type of synthesis.



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Caption: Generalized synthetic workflow for **5-Fluoro-2-(trifluoromethyl)benzonitrile**.

## Experimental Protocol: Cyanation of 3-Bromo-4-fluorobenzaldehyde (Analogous Reaction)

An analogous procedure is the synthesis of 2-Fluoro-5-formylbenzonitrile from 3-bromo-4-fluorobenzaldehyde.<sup>[6][7]</sup> This provides insight into the likely conditions for the synthesis of the title compound.

- **Reaction Setup:** Dissolve 3-bromo-4-fluorobenzaldehyde in N-Methyl-2-pyrrolidone (NMP) in a round-bottom flask.<sup>[6][7]</sup>
- **Addition of Reagent:** Add cuprous cyanide to the reaction mixture.<sup>[6][7]</sup>
- **Reaction Conditions:** Heat the mixture to a high temperature (e.g., 170°C) with stirring and maintain overnight.<sup>[6][7]</sup>
- **Workup:** After cooling, the reaction mixture is typically quenched with an aqueous solution (e.g., water or an aqueous solution of a complexing agent for copper salts like ferric chloride or ethylenediamine) and extracted with an organic solvent such as ethyl acetate.<sup>[6]</sup>
- **Purification:** The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The final product is then purified, for instance, by recrystallization or column chromatography.<sup>[6]</sup>

## Applications in Research and Development

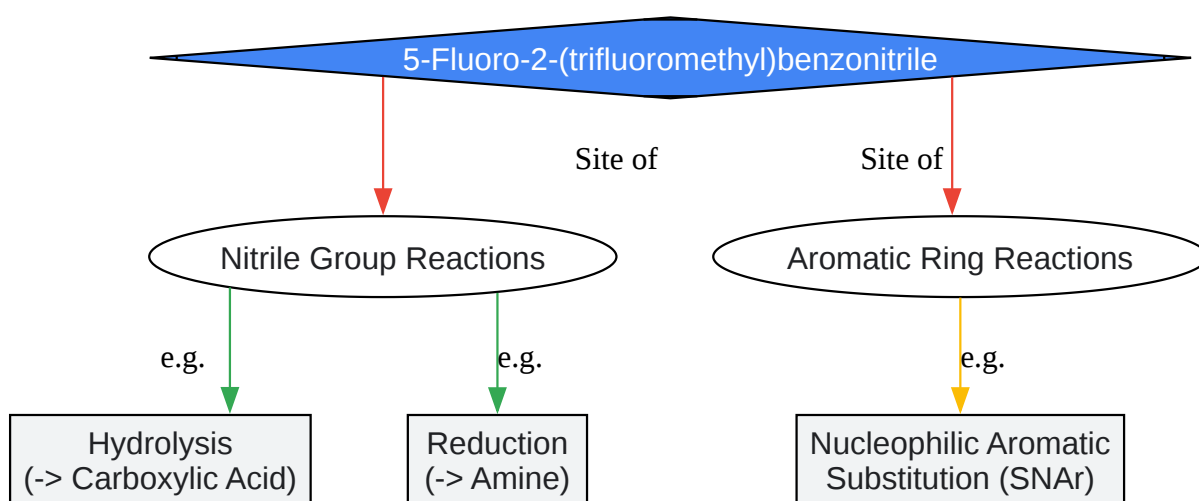
**5-Fluoro-2-(trifluoromethyl)benzonitrile** serves as a key building block in organic synthesis, particularly for creating more complex molecules for the pharmaceutical and agrochemical industries.<sup>[8][9]</sup>

- **Pharmaceuticals:** The presence of both a fluorine atom and a trifluoromethyl group can significantly enhance the pharmacological properties of a molecule.<sup>[10]</sup> The trifluoromethyl group can increase lipophilicity, which may improve bioavailability, and can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism.<sup>[10][11]</sup> This makes the title compound a valuable intermediate in the synthesis of novel drug candidates.<sup>[9]</sup>
- **Agrochemicals:** In agrochemical development, these structural motifs are known to contribute to the efficacy and stability of herbicides and pesticides.<sup>[8][11][12]</sup> The enhanced chemical resistance and biological activity imparted by the fluorine atoms are desirable traits for these applications.<sup>[9][11]</sup>

- Materials Science: Fluorinated compounds are also utilized in materials science for developing advanced polymers and coatings with enhanced thermal stability and chemical resistance.[9]

## Chemical Reactivity

The reactivity of **5-Fluoro-2-(trifluoromethyl)benzonitrile** is dictated by its functional groups: the nitrile, the aromatic ring, and the fluoro- and trifluoromethyl- substituents.



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Caption: Potential reaction pathways for **5-Fluoro-2-(trifluoromethyl)benzonitrile**.

- Nitrile Group:** The cyano group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH<sub>4</sub>).
- Aromatic Ring:** The benzene ring is electron-deficient due to the strong electron-withdrawing effects of both the nitrile (-CN) and trifluoromethyl (-CF<sub>3</sub>) groups. This deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (S<sub>N</sub>Ar), particularly at the position para to the trifluoromethyl group.

## Safety and Handling

**5-Fluoro-2-(trifluoromethyl)benzonitrile** is a hazardous substance and must be handled with appropriate safety precautions. The following table summarizes its hazard classifications and precautionary statements.

| Hazard Information            | Details   | Reference   |
|-------------------------------|---|---|
| GHS Hazard Statements         | H302: Harmful if swallowed.<br>H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H331: Toxic if inhaled. H332: Harmful if inhaled. H335: May cause respiratory irritation.   | <a href="#">[2]</a> <a href="#">[13]</a> <a href="#">[14]</a> |
| GHS Signal Word               | Danger  | <a href="#">[2]</a>   |
| Hazard Codes                  | T, Xi, Xn (Toxic, Irritant, Harmful)  | <a href="#">[2]</a>   |
| Precautionary Statements      | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P405: Store locked up. | <a href="#">[2]</a> <a href="#">[13]</a> <a href="#">[14]</a> |
| Personal Protective Equipment | Use personal protective equipment as required, including safety glasses with side-shields, protective gloves, and a respirator if ventilation is inadequate. Ensure that eyewash stations and safety  | <a href="#">[14]</a>  |

showers are close to the workstation.

Incompatible Materials

Oxidizing agents.

[14]

## Spectroscopic Characterization

While specific spectra for **5-Fluoro-2-(trifluoromethyl)benzonitrile** are not readily available, its structure can be confirmed using standard spectroscopic techniques. Theoretical and experimental spectroscopic studies on the similar molecule 5-Fluoro-2-methylbenzonitrile provide insight into the expected vibrational frequencies.[15][16]

| Spectroscopic Technique | Expected Observations   |
|-------------------------|---|
| FT-IR                   | Characteristic stretching vibration for the C≡N (nitrile) group is expected around 2230 cm <sup>-1</sup> . Vibrations for C-F and C-H bonds on the aromatic ring would also be present.           |
| <sup>1</sup> H NMR      | The proton NMR spectrum would show signals in the aromatic region, with coupling patterns determined by the relative positions of the protons and the fluorine atom.                              |
| <sup>13</sup> C NMR     | The carbon NMR spectrum would show distinct signals for the aromatic carbons, the nitrile carbon, and the trifluoromethyl carbon. The carbon atoms bonded to fluorine would exhibit C-F coupling. |
| <sup>19</sup> F NMR     | The fluorine NMR spectrum would be a key characterization tool, showing signals for the aromatic fluorine and the trifluoromethyl group, likely with F-F coupling.                                |
| Mass Spectrometry       | The mass spectrum would show the molecular ion peak corresponding to its molecular weight (189.11 g/mol ).[1]   |



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